Delta-9(11)-Betamethasone valerate
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Overview
Description
Delta-9(11)-Betamethasone valerate is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, modified to enhance its therapeutic efficacy and reduce side effects. This compound is primarily used in the treatment of various inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Delta-9(11)-Betamethasone valerate involves multiple steps, starting from betamethasone. The key modification is the introduction of a double bond between carbons 9 and 11, which is achieved through a series of chemical reactions. The process typically involves:
Oxidation: Betamethasone is oxidized to introduce a ketone group at the 11th position.
Dehydration: The ketone group is then dehydrated to form the double bond between carbons 9 and 11.
Esterification: The final step involves esterification with valeric acid to form the valerate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reagents, efficient catalysts, and controlled reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Delta-9(11)-Betamethasone valerate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the double bond or other functional groups.
Substitution: Halogenation or other substitution reactions can introduce new substituents at specific positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogenated compounds .
Scientific Research Applications
Delta-9(11)-Betamethasone valerate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Applied in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and asthma.
Industry: Utilized in the formulation of topical creams and ointments for dermatological conditions.
Mechanism of Action
Delta-9(11)-Betamethasone valerate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding triggers the translocation of the receptor-ligand complex to the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
Betamethasone: The parent compound, with similar anti-inflammatory properties but different pharmacokinetics.
Dexamethasone: Another potent glucocorticoid with a slightly different structure and spectrum of activity.
Prednisone: A commonly used glucocorticoid with a broader range of applications but more side effects.
Uniqueness: Delta-9(11)-Betamethasone valerate is unique due to its modified structure, which enhances its anti-inflammatory efficacy while reducing the risk of side effects associated with traditional glucocorticoids.
Properties
Molecular Formula |
C27H36O5 |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
[17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C27H36O5/c1-5-6-7-24(31)32-27(23(30)16-28)17(2)14-22-20-9-8-18-15-19(29)10-12-25(18,3)21(20)11-13-26(22,27)4/h10-12,15,17,20,22,28H,5-9,13-14,16H2,1-4H3 |
InChI Key |
HMWBLDMZUXMBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)C(=O)CO |
Origin of Product |
United States |
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